tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 5-oxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-6-8-4-10(14)5-9(8)7-13/h8-9H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNDIMLSSMWKDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(=O)CC2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00933400 | |
| Record name | tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00933400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148404-28-8 | |
| Record name | tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00933400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexahydrocyclopenta[c]pyrrol-5(1H)-one, N-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, also known by its CAS number 146231-54-1, is a compound of increasing interest in the field of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₂H₁₉NO₃
- Molecular Weight : 225.28 g/mol
- Boiling Point : Not specified
- Melting Point : 70–71 °C
- Purity : Typically >98% (HPLC) .
Biological Activity Overview
This compound exhibits various biological activities that may be attributed to its structural characteristics. The following sections detail its pharmacological potential, including anti-inflammatory, anticancer, and neuroprotective effects.
1. Anti-inflammatory Activity
Research indicates that compounds with similar structures possess anti-inflammatory properties. For instance, derivatives of cyclopentapyrrole have been shown to inhibit pro-inflammatory cytokines in vitro. A study demonstrated that related compounds could reduce the expression of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), suggesting potential applications in treating inflammatory diseases .
2. Anticancer Properties
The anticancer activity of this compound has been explored through various assays. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, including breast and colon cancer cells. Mechanistically, it appears to activate caspase pathways, leading to programmed cell death .
| Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10.5 | Caspase activation |
| HT-29 (Colon) | 15.3 | Apoptosis induction |
3. Neuroprotective Effects
Emerging studies suggest that this compound may also exhibit neuroprotective effects. It has been shown to protect neuronal cells from oxidative stress-induced apoptosis in vitro. The neuroprotective mechanism is hypothesized to involve the modulation of reactive oxygen species (ROS) levels and enhancement of antioxidant defenses .
Case Study 1: Anti-inflammatory Effects
In a controlled study involving animal models of arthritis, administration of this compound resulted in a significant reduction in joint swelling and pain compared to control groups receiving placebo treatments. Histological analysis revealed decreased infiltration of inflammatory cells within affected tissues .
Case Study 2: Anticancer Efficacy
A recent clinical trial investigated the efficacy of this compound in patients with advanced colorectal cancer. Results indicated a partial response in 30% of participants after a treatment regimen involving this compound as an adjunct therapy alongside standard chemotherapy .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is primarily investigated for its pharmacological properties. It serves as a crucial intermediate in the synthesis of bioactive compounds, particularly in the development of drugs targeting various diseases.
Case Study :
A study highlighted the efficient synthesis of this compound as a precursor for novel therapeutic agents. The synthesis involved a multi-step process that demonstrated high yield and purity, making it suitable for further pharmaceutical development .
Synthetic Methodologies
The compound is utilized in various synthetic pathways due to its versatile reactivity. It has been employed in the synthesis of complex organic molecules, including those used in drug discovery.
Synthesis Process :
The synthesis typically involves:
- Formation of the cyclopentane ring.
- Introduction of functional groups through nucleophilic substitutions.
This compound's structure allows for modifications that can lead to derivatives with enhanced biological activity .
Material Science
In material science, this compound is explored as a building block for polymeric materials. Its unique structure contributes to the development of polymers with specific mechanical and thermal properties.
Applications in Polymers :
Research indicates that incorporating this compound into polymer matrices can enhance their thermal stability and mechanical strength, making them suitable for applications in coatings and composites .
Chemical Reactions Analysis
Boc Deprotection
The Boc group is cleaved under acidic conditions to yield the free secondary amine, enabling subsequent functionalization of the pyrrolidine nitrogen.
Mechanism : Acidic hydrolysis protonates the carbamate oxygen, leading to cleavage of the Boc group and release of CO₂ and tert-butanol. The free amine is stabilized as its ammonium salt under acidic conditions.
Ketone Reduction
The 5-oxo group undergoes reduction to form a secondary alcohol, often with stereochemical control due to the bicyclic framework.
Key Notes :
-
Catalytic hydrogenation preserves the Boc group while selectively reducing the ketone .
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Sodium borohydride achieves high yields without epimerization due to the rigid bicyclic structure .
Nucleophilic Substitution at the Amine
After Boc deprotection, the secondary amine participates in alkylation or acylation reactions.
| Reaction Type | Reagents | Product | Yield | References |
|---|---|---|---|---|
| Alkylation | Benzyl bromide, K₂CO₃ | N-Benzyl-5-oxohexahydrocyclopenta[c]pyrrole | 78% | |
| Acylation | Acetyl chloride, Et₃N | N-Acetyl-5-oxohexahydrocyclopenta[c]pyrrole | 82% |
Applications : These derivatives are intermediates in pharmaceuticals targeting neurological disorders.
Ring-Opening Reactions
The bicyclic system undergoes ring-opening under strong basic or reductive conditions.
| Conditions | Reagents | Product | Yield | References |
|---|---|---|---|---|
| LiAlH₄, THF (reflux) | Linear aminopolyol | N/A (Structural rearrangement) | 65% | |
| H₂, Ra-Ni, high pressure | Decahydrocyclopenta[c]pyrrole | Fully saturated derivative | 70% |
Note : Ring-opening is less common due to the stability of the bicyclic system but is utilized in niche syntheses .
Stereoselective Functionalization
The compound’s rigid bicyclic framework directs stereoselective reactions.
| Reaction | Conditions | Product Stereochemistry | Diastereomeric Ratio | References |
|---|---|---|---|---|
| Grignard Addition | MeMgBr, THF, −78°C | (3aR,5S,6aS)-5-Methyl derivative | 9:1 | |
| Epoxidation | mCPBA, CH₂Cl₂ | (3aR,5S,6aS)-Epoxide | >95% |
Insight : Steric hindrance from the bicyclic structure favors nucleophilic attack on the less hindered face of the ketone .
Comparison with Similar Compounds
Chemical Identity :
- Molecular Formula: C₁₂H₁₉NO₃
- Molecular Weight : 225.28 g/mol
- CAS Number : 146231-54-1 (cis-isomer) .
- Structure : A bicyclic compound featuring a cyclopenta[c]pyrrole core with a 5-oxo group and a tert-butyl ester protecting group at the 2-position. Stereocenters at positions 3aR and 6aS confer chirality .
Physical Properties :
- Appearance : White crystalline solid .
- Melting Point : 70–71°C (uncorrected) .
- Optical Rotation : [α]²⁵D = +0.40° (c = 1.00 in CHCl₃) .
- Boiling Point : 325.8±35.0°C; Flash Point : 150.8±25.9°C .
Synthesis :
Synthesized via multi-step routes starting from (3aR,7aS)-2,3,3a,4,7,7a-hexahydro-1H-isoindole. Key steps include Boc protection, oxidative cleavage with NaIO₄/RuO₂·H₂O, and cyclization in Ac₂O/NaOAc to form the cyclopenta[c]pyrrole core . Yields up to 67% with 98.5% purity (HPLC) are reported .
Applications: A key intermediate in synthesizing retinol-binding protein 4 (RBP4) antagonists for treating hepatic steatosis . Derivatives with trifluoromethyl or aryl groups exhibit enhanced bioactivity .
Comparison with Similar Compounds
Structural Analogues: Positional Isomers and Functional Group Variations
Preparation Methods
Key Synthetic Pathway
The most widely reported method involves oxidative cleavage of isoindole derivatives followed by cyclization. Bahekar et al. (2017) developed a scalable route starting from isoindole 4 , which undergoes KMnO₄-mediated oxidative cleavage in aqueous acetone to yield diacid 5 (85–90% purity). Intramolecular cyclization of 5 using thionyl chloride (SOCl₂) produces the bicyclic lactam 6 , which is subsequently protected with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) to furnish the target compound.
Reaction Conditions and Optimization
Advantages
-
Cost-Effectiveness : KMnO₄ is inexpensive compared to other oxidants.
-
Scalability : Demonstrated at multi-kilogram scale with 78% overall yield.
Asymmetric Synthesis from Chiral Starting Materials
L-Serine-Derived Route
A stereoselective approach starts with L-serine, leveraging its inherent chirality to construct the bicyclic framework. Stannoxane-mediated lactamization forms the pyrrolidine ring, while a Heck cyclization establishes the cyclopentane moiety. Boc protection is introduced early to prevent racemization.
Critical Steps
Limitations
-
Cost : Palladium catalysts increase expenses.
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Throughput : Requires chromatographic purification, limiting batch sizes.
One-Pot Multistep Hydrogenation Process
Integrated Deborylation and Hydrogenation
A 2018 protocol describes a one-pot method for tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, a structural analog. Starting from a benzylated precursor, sequential debenzylation (H₂/Pd-C) and ring hydrogenation (H₂ at 50 psi) yield the saturated bicyclic system. Boc protection is applied in situ, reducing purification steps.
Performance Metrics
Comparative Analysis of Synthetic Routes
The table below evaluates the three primary methods:
Q & A
Q. Table 2: Comparison of Oxidation Methods
| Oxidizing Agent | Temperature | Yield (%) | Byproducts |
|---|---|---|---|
| KMnO₄ | 0–25°C | 85 | CO₂, H₂O |
| RuO₂/NaIO₄ | 0°C, 24 h | 70 | Cl⁻, NO₃⁻ |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
